molecular formula C3H2N2O3 B1678419 Parabanic acid CAS No. 120-89-8

Parabanic acid

Cat. No.: B1678419
CAS No.: 120-89-8
M. Wt: 114.06 g/mol
InChI Key: ZFLIKDUSUDBGCD-UHFFFAOYSA-N
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Description

. It is characterized by an imidazolidine skeletal structure where the methylene groups are replaced by carbonyl groups. Parabanic acid is considered an oxidation product of uric acid, which is the end-product of nucleotide metabolism .

Mechanism of Action

Target of Action

Parabanic acid, also known as imidazolidinetrione, is primarily targeted towards the Gamma-aminobutyric acid (GABA) in the brain . GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can have significant effects on neuronal excitability.

Mode of Action

This compound interacts with its target by increasing the brain’s content of GABA . This increase in GABA levels can lead to enhanced inhibitory effects on neuronal activity, which can help control conditions like seizures. The cyclohexyl derivative of this compound has been shown to significantly increase GABA levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By increasing the levels of GABA in the brain, this compound can enhance the inhibitory effects of this neurotransmitter, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, potentially helping to control conditions like epilepsy.

Pharmacokinetics

It’s known that this compound is stable at acidic ph (<50), but hydrolyzes to oxaluric acid at neutral or alkaline pH .

Result of Action

The primary result of this compound’s action is a reduction in neuronal excitability due to increased GABA levels . This can help control seizures in conditions like epilepsy. In fact, certain derivatives of this compound have shown significant anticonvulsant activity in preclinical models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH of its environment . Additionally, exposure to sunlight has been shown to significantly increase the levels of this compound in human skin , suggesting that environmental light exposure could potentially influence its action.

Chemical Reactions Analysis

Parabanic acid undergoes various chemical reactions:

Comparison with Similar Compounds

Parabanic acid is unique due to its imidazolidine skeletal structure and the presence of three carbonyl groups. Similar compounds include:

This compound stands out due to its stability under acidic conditions and its diverse applications in scientific research.

Properties

IUPAC Name

imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIKDUSUDBGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60092-26-4
Record name 2,4,5-Imidazolidinetrione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60092-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059516
Record name Imidazolidinetrione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-89-8
Record name Parabanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Parabanic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parabanic acid
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Record name 2,4,5-Imidazolidinetrione
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Record name Imidazolidinetrione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazoletrione
Source European Chemicals Agency (ECHA)
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Record name PARABANIC ACID
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Record name Parabanic Acid
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URL http://www.hmdb.ca/metabolites/HMDB0062802
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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